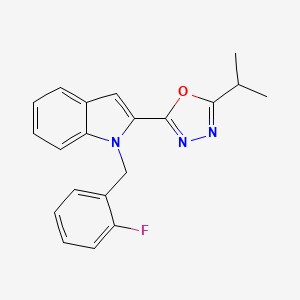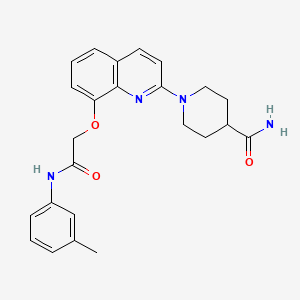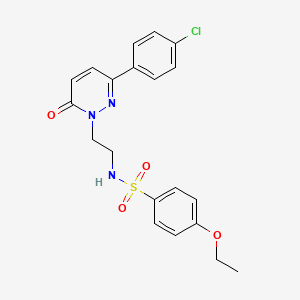
1-(2-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole
説明
1-(2-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuropharmacology. This compound belongs to the class of indole-based compounds that possess a wide range of biological activities.
作用機序
Target of Action
The primary targets of the compound “1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through various in vitro and in vivo studies, which can provide insights into the compound’s potential therapeutic effects and toxicity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH values could affect the compound’s ionization state, potentially impacting its interaction with targets. Similarly, high temperatures might destabilize the compound, while other molecules present in the environment could compete with the compound for its targets.
実験室実験の利点と制限
The advantages of using 1-(2-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its limited solubility, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 1-(2-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the structure-activity relationship of this compound to identify more potent and selective analogs.
3. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety.
4. Exploration of the potential applications of this compound in other fields such as agriculture and environmental science.
5. Investigation of the molecular mechanisms underlying the biological activities of this compound to identify potential targets for drug discovery.
Conclusion:
In conclusion, this compound is a novel compound that has shown great promise in various fields such as medicinal chemistry, drug discovery, and neuropharmacology. Its potential applications in cancer therapy, inflammation, and neurodegenerative diseases make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
科学的研究の応用
1-(2-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to possess a wide range of biological activities such as antitumor, anti-inflammatory, and anticonvulsant activities. Additionally, this compound has also been studied for its potential applications in neuropharmacology, where it has been shown to possess neuroprotective and antidepressant-like effects.
特性
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-13(2)19-22-23-20(25-19)18-11-14-7-4-6-10-17(14)24(18)12-15-8-3-5-9-16(15)21/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMAXTRRVVRQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((4-chlorobenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411850.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411858.png)
![7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411860.png)

![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B3411873.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3411881.png)
![3-{[(2-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411885.png)
![7-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411891.png)
![3-{[(4-chlorophenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411907.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411912.png)



![N-(4-bromophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3411943.png)